2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene
Overview
Description
2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene is an organic compound with the molecular formula C18H18Br2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains two bromine atoms substituted at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene typically involves the bromination of 9,9,10,10-tetramethyl-9,10-dihydro-anthracene. The reaction is carried out using bromine (Br2) as the brominating agent in the presence of a suitable solvent, such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions often include refluxing the mixture to ensure complete bromination at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and bromine concentration, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the parent hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted anthracene derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of 9,9,10,10-tetramethyl-9,10-dihydro-anthracene.
Scientific Research Applications
2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in organic synthesis.
Biology: Potential use in studying the interactions of polycyclic aromatic hydrocarbons with biological systems.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene exerts its effects depends on the specific application. In organic synthesis, the bromine atoms act as reactive sites for further chemical modifications. In biological systems, the compound’s interactions with cellular components and enzymes can lead to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene can be compared with other similar compounds, such as:
9,10-Dibromoanthracene: Similar in structure but lacks the tetramethyl groups, leading to different reactivity and applications.
9,10-Dimethylanthracene: Contains methyl groups but no bromine atoms, resulting in different chemical properties.
9,10-Diphenylanthracene: Contains phenyl groups instead of bromine, used in different applications such as organic electronics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2,6-dibromo-9,9,10,10-tetramethylanthracene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Br2/c1-17(2)13-7-5-12(20)10-16(13)18(3,4)14-8-6-11(19)9-15(14)17/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHAVXGWWRAIRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Br)C(C3=C1C=C(C=C3)Br)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661505 | |
Record name | 2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-70-8 | |
Record name | 2,6-Dibromo-9,10-dihydro-9,9,10,10-tetramethylanthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886363-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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